

Penoxsulam: A Comprehensive Technical Guide to its Mammalian Toxicity and Safety Profile

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Compound of Interest

Compound Name: Penoxsulam

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Executive Summary

Penoxsulam, a triazolopyrimidine sulfonamide herbicide, is widely used for broadleaf weed control in rice and other crops. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a pathway absent in mammals, which forms the basis of its selective toxicity.[1] [2] This technical guide provides an in-depth analysis of the mammalian toxicity and safety profile of **penoxsulam**, drawing from a comprehensive review of regulatory assessments and scientific literature. The data presented herein are intended to inform researchers, scientists, and drug development professionals. Quantitative toxicological data are summarized in structured tables for ease of comparison. Detailed methodologies for key experimental studies are provided, where available, and critical biological pathways and experimental workflows are visualized using Graphviz diagrams. Overall, **penoxsulam** exhibits low acute toxicity and is not a neurotoxin.[3][4] The primary target organ identified in repeated dose studies is the kidney.[3] [5] There is no evidence of increased susceptibility in developmental or reproductive studies, and it is not considered a human carcinogen.[3]

Acute Toxicity

Penoxsulam demonstrates a low order of acute toxicity across various exposure routes in mammalian models. Technical grade **penoxsulam** is classified under Toxicity Category IV, the lowest toxicity category, for all acute exposure routes.[3]

Table 1: Acute Toxicity of **Penoxsulam**

Study	Species	Route	LD50/LC50	Toxicity Category	Reference(s)
Acute Oral	Rat	Oral	> 5000 mg/kg	IV	[3]
Acute Dermal	Rat	Dermal	> 5000 mg/kg	IV	[3]
Acute Inhalation	Rat	Inhalation	> 2.03 mg/L	IV	[3]
Primary Eye Irritation	Rabbit	Ocular	Minimally irritating	IV	[3]
Primary Dermal Irritation	Rabbit	Dermal	Slightly irritating	IV	[3]
Dermal Sensitization	Guinea Pig	Dermal	Not a sensitizer	N/A	[3]

Experimental Protocols

Acute Oral, Dermal, and Inhalation Toxicity Studies (General Protocol):

- Test Species: Typically, Sprague-Dawley or Wistar rats are used.[6][7]
- Administration: For oral studies, **penoxsulam** is administered by gavage. For dermal studies, it is applied to a shaved area of the skin. For inhalation studies, animals are exposed in a chamber for a specified duration.
- Dose Levels: A limit test at 5000 mg/kg for oral and dermal routes is often sufficient to establish low toxicity.[3]
- Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-dosing. Body weight is recorded, and a gross necropsy is performed at the end of the study.

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies in multiple species have identified the kidney as the primary target organ for **penoxsulam**.

Key Findings

- Rats: In subchronic and chronic feeding studies, observed effects included hyperplasia of the renal pelvic epithelium, effects on renal function, and increased severity of chronic glomerulonephropathy.[\[3\]](#)[\[5\]](#)
- Dogs: The kidney was also the most sensitive target organ in dogs, with hyperplasia of the renal pelvic epithelium observed.[\[3\]](#)[\[5\]](#) Liver effects were noted at higher doses in a 4-week study.[\[4\]](#)
- Mice: No effects of toxicological significance were observed in subchronic and chronic feeding studies in mice.[\[3\]](#)

Table 2: Subchronic and Chronic Toxicity Endpoints for **Penoxsulam**

Study Duration	Species	NOAEL	LOAEL	Key Effects	Reference(s)
90-Day Feeding	Rat	50 mg/kg/day	150 mg/kg/day	Kidney effects	[5]
1-Year Feeding	Dog	14.7 mg/kg/day	46.2 mg/kg/day	Multi-focal hyperplasia of the pelvic epithelium of the kidney	[5]
2-Year Chronic/Carcinogenicity	Rat	5 mg/kg/day	50 mg/kg/day	Kidney effects	[3]

Experimental Protocols

Chronic Feeding Study in Dogs (General Protocol):

- Test Species: Beagle dogs are commonly used.
- Administration: **Penoxsulam** is administered daily in the diet for a period of one year.
- Dose Levels: Typically includes a control group and at least three dose levels.
- Observations: Daily clinical observations, regular measurements of body weight and food consumption, and periodic hematology, clinical chemistry, and urinalysis are conducted. At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

Developmental and Reproductive Toxicity

Penoxsulam has been evaluated for its potential to cause developmental and reproductive toxicity. The evidence indicates a lack of increased susceptibility of fetuses or offspring compared to adult animals.[\[3\]](#)

Key Findings

- Developmental Toxicity: In developmental toxicity studies in rats and rabbits, no developmental effects were observed at maternally toxic dose levels.[\[3\]](#) Maternal toxicity, including decreased body weight gain and food consumption, was observed at higher doses.[\[4\]](#)
- Reproductive Toxicity: In a two-generation reproduction study in rats, delays in preputial separation were noted in the F1 generation, but only in the presence of parental toxicity (kidney lesions in females).[\[3\]](#)

Table 3: Developmental and Reproductive Toxicity Endpoints for **Penoxsulam**

Study Type	Species	NOAEL (Developmental)	NOAEL (Maternal)	Key Effects	Reference(s)
Developmental	Rat	1000 mg/kg/day (highest dose tested)	300 mg/kg/day	Decreased maternal body weight gain	[3]
Developmental	Rabbit	250 mg/kg/day (highest dose tested)	50 mg/kg/day	Decreased maternal body weight gain and food consumption	[3][4]
2-Generation Reproduction	Rat	250 mg/kg/day (Parental/Offspring)	-	Delayed preputial separation at LOAEL of 750 mg/kg/day	[3]

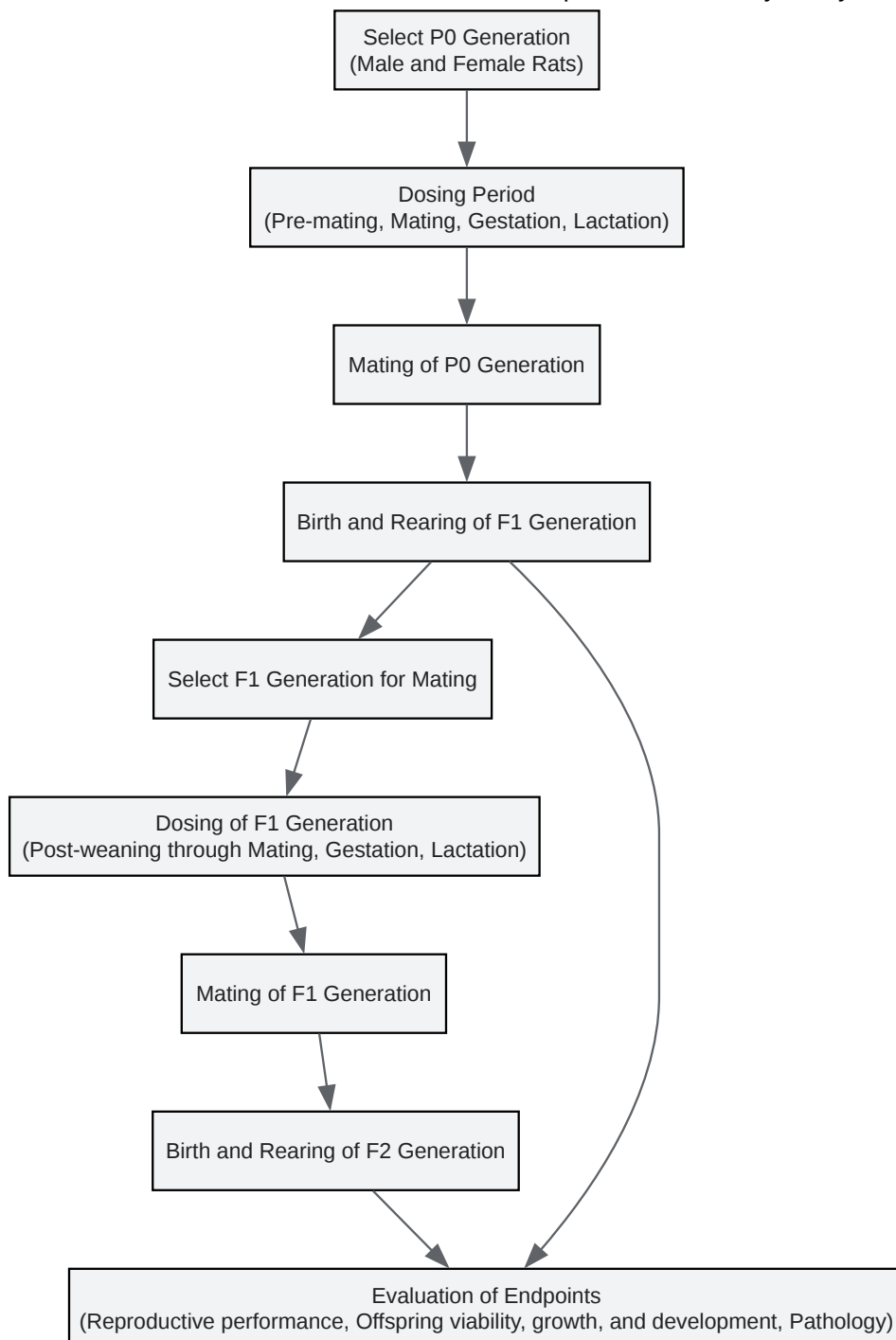
Experimental Protocols

Two-Generation Reproduction Study in Rats (Based on OECD Guideline 416):[8][9]

- Test Species: Wistar or Sprague-Dawley rats.[10]
- Administration: The test substance is administered to both male and female rats (P generation) through the diet, drinking water, or by gavage for a pre-mating period, during mating, gestation, and lactation.[8] The F1 generation is then selected and administered the substance through to the weaning of the F2 generation.[8]
- Dose Levels: A control group and at least three dose levels are used.[8]
- Endpoints Evaluated: Reproductive performance of the P and F1 generations (e.g., mating, fertility, gestation length), and the viability, growth, and development of the F1 and F2

offspring are assessed.[9] Gross and microscopic examinations of reproductive organs are also performed.[9]

General Workflow for a Two-Generation Reproductive Toxicity Study



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Caption: Workflow of a two-generation reproductive toxicity study.

Genotoxicity and Carcinogenicity

Genotoxicity

Penoxsulam has been tested in a battery of in vitro and in vivo genotoxicity assays and has not demonstrated mutagenic potential.[3]

Table 4: Genotoxicity Profile of **Penoxsulam**

Assay	Test System	Result	Reference(s)
Ames Test (Bacterial Reverse Mutation)	Salmonella typhimurium	Negative	[3]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Negative	[3]
Unscheduled DNA Synthesis	Rat hepatocytes	Negative	[3]
In vivo Micronucleus	Mouse bone marrow	Negative	[3]

Carcinogenicity

Based on carcinogenicity studies in rats and mice, **penoxsulam** is classified as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential." [3] A quantitative cancer risk assessment has not been performed by regulatory agencies like the U.S. EPA.[3]

- Rats: An increased incidence of mononuclear cell leukemia was observed in male Fischer 344 rats.[4]
- Mice: No evidence of carcinogenicity was observed in an 18-month study in mice.[11]

Experimental Protocols

In Vivo Micronucleus Assay (General Protocol):[\[12\]](#)[\[13\]](#)

- Test Species: Typically mice or rats.[\[12\]](#)
- Administration: The test substance is usually administered once or twice.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.[\[12\]](#)
- Analysis: Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[\[12\]](#)

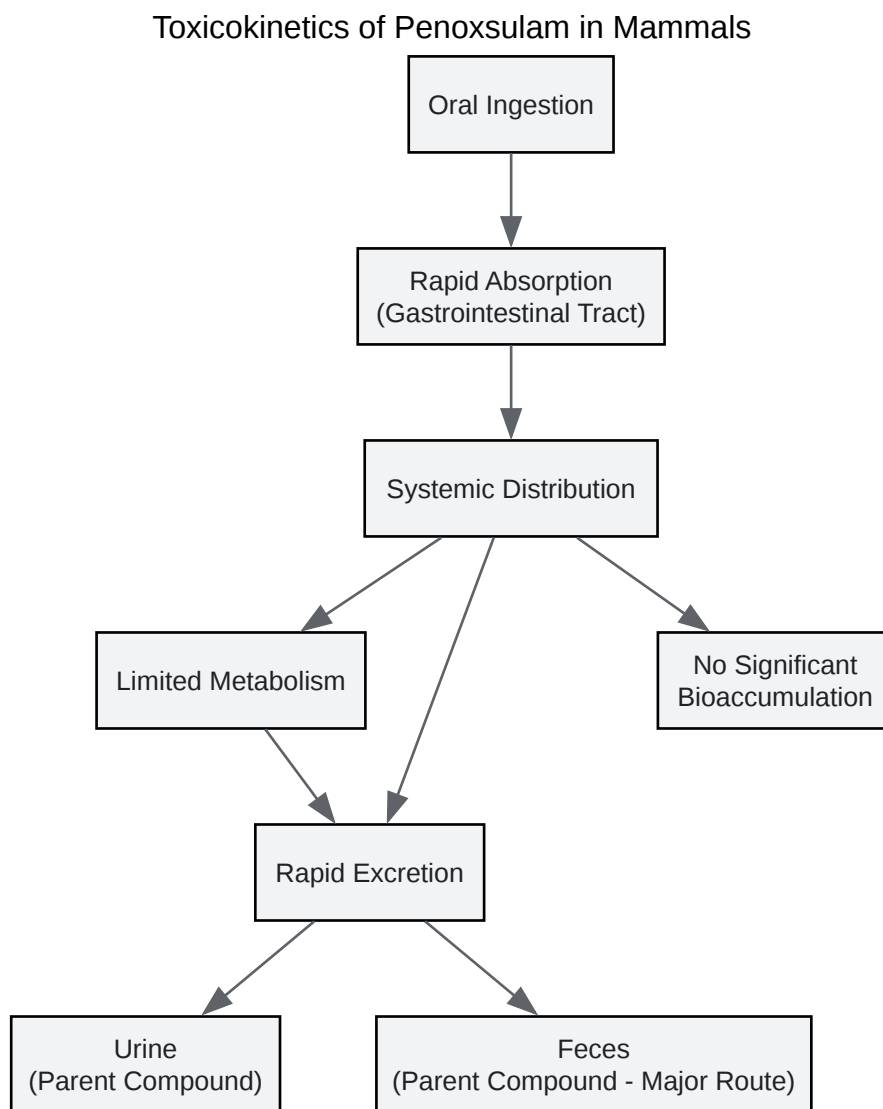
Ames Test (Bacterial Reverse Mutation Assay - General Protocol):[\[14\]](#)[\[15\]](#)

- Test System: Histidine-dependent strains of *Salmonella typhimurium* and tryptophan-dependent strains of *Escherichia coli*.[\[15\]](#)[\[16\]](#)
- Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).[\[17\]](#)
- Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.[\[15\]](#)

Metabolism and Toxicokinetics

Studies in rats indicate that **penoxsulam** is rapidly absorbed, distributed, and excreted following oral administration.[\[3\]](#)

- Absorption and Excretion: The major route of excretion is via feces, with the parent compound being the primary substance excreted in both urine and feces.[\[3\]](#)
- Bioaccumulation: There is no evidence of bioaccumulation or sequestration of **penoxsulam** in tissues.[\[3\]](#)
- Dermal Absorption: **Penoxsulam** is poorly absorbed through the skin.[\[3\]](#)



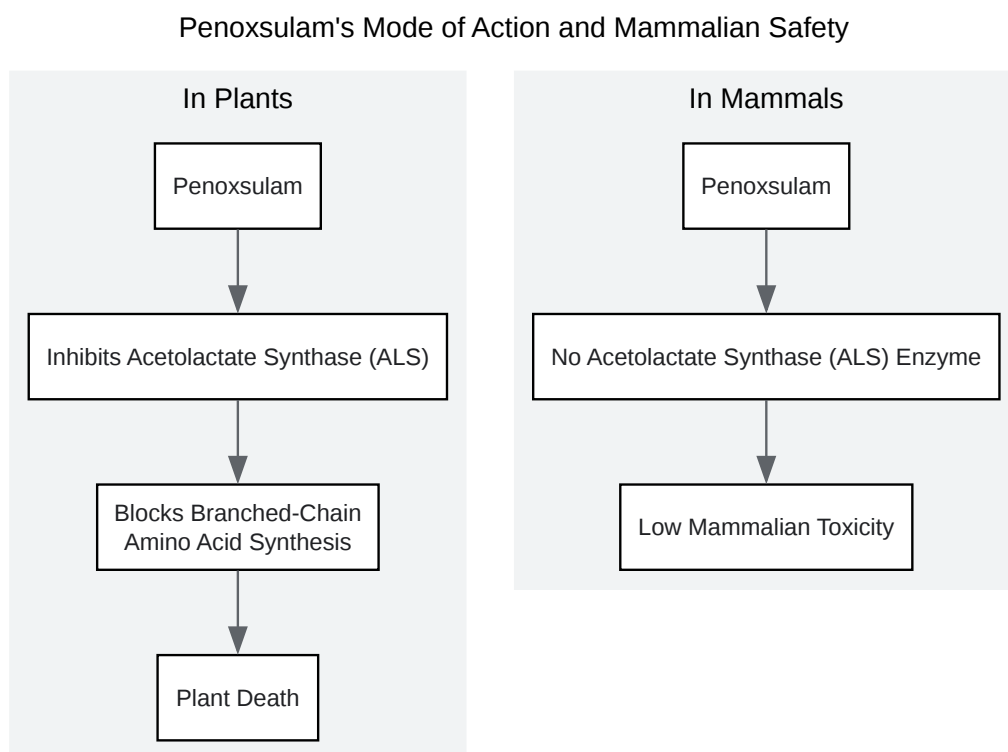
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Caption: Overview of **penoxsulam**'s toxicokinetic profile.

Mode of Action and Safety Profile

The primary mode of action of **penoxsulam** is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[2][18]

This enzyme is not present in mammals, which is a key factor in the low toxicity of **penoxsulam** to this class.^[18]



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Caption: **Penoxsulam**'s selective mode of action.

Acceptable Daily Intake (ADI) and Reference Doses

Regulatory agencies have established an Acceptable Daily Intake (ADI) for **penoxsulam** based on the available toxicological data.

Table 5: Regulatory Reference Values for **Penoxsulam**

Value	Concentration	Basis	Agency	Reference(s)
Chronic Population Adjusted Dose (cPAD)	0.147 mg/kg/day	Based on a 1-year chronic feeding study in dogs with a NOAEL of 14.7 mg/kg/day and an uncertainty factor of 100	U.S. EPA	[5]

Conclusion

The comprehensive toxicological database for **penoxsulam** indicates a low level of acute toxicity and no evidence of neurotoxicity. The primary target organ upon repeated exposure is the kidney. There is no indication of increased susceptibility to the young, and the genotoxicity profile is negative. The classification of "suggestive evidence of carcinogenicity" is based on an effect observed in one sex of a specific rat strain and is not considered to pose a risk to humans at relevant exposure levels. The rapid excretion and poor dermal absorption further contribute to its favorable safety profile in mammals. The selective mode of action, targeting an enzyme absent in mammals, provides a strong biological basis for its low mammalian toxicity.

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